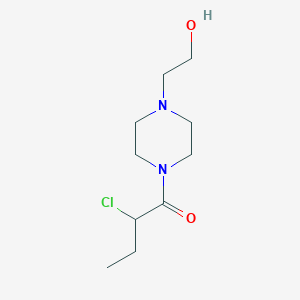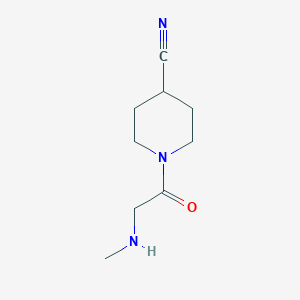![molecular formula C13H22N2O2 B1479005 azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone CAS No. 2098116-12-0](/img/structure/B1479005.png)
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
説明
Azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone, commonly known as AOM, is a synthetic compound that has been studied for its potential application in a variety of scientific research fields. AOM is a small molecule that is composed of an azetidin-3-yl group and an octahydrobenzo[e][1,4]oxazepin-1(5H)-yl group. AOM has been studied as a potential therapeutic agent, as well as a research tool, due to its unique structural characteristics and potential applications.
科学的研究の応用
AOM has been studied for its potential application in a variety of scientific research fields. It has been studied as a potential therapeutic agent for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, AOM has been studied as a research tool for its ability to modulate gene expression, as well as for its ability to interact with a variety of enzymes and receptors.
作用機序
AOM has been studied for its ability to interact with a variety of enzymes and receptors. It has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A. In addition, AOM has been found to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
AOM has been studied for its potential biochemical and physiological effects. Studies have found that AOM has the potential to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, AOM has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A.
実験室実験の利点と制限
AOM has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, AOM is stable and can be stored for long periods of time without degradation. However, AOM is not suitable for use in in vivo experiments due to its potential toxicity.
将来の方向性
The potential applications of AOM are still being explored. Future research could focus on developing AOM-based therapies for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, future studies could focus on the development of AOM-based research tools for the modulation of gene expression and the inhibition of enzyme activity. Finally, further studies could focus on the potential biochemical and physiological effects of AOM, as well as its potential toxicity in in vivo experiments.
特性
IUPAC Name |
3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-7-14-8-11)15-5-6-17-9-10-3-1-2-4-12(10)15/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHNDLRTMWSZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(methylglycyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478923.png)

![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478927.png)
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478929.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478931.png)
![3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478932.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478933.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1478934.png)
![5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478935.png)

![(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478938.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478943.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)